molecular formula C19H25N5O4S B2369806 1-((1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-96-7

1-((1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2369806
CAS No.: 2034250-96-7
M. Wt: 419.5
InChI Key: SQGAWZUINGZUDX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolidin-2-one core linked to a 1,2,3-triazole moiety via a methyl group. The triazole ring is further substituted with a sulfonylated azetidine ring, which is connected to a 3-phenoxypropyl chain. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a method pioneered by Tornøe et al. . The azetidine sulfonyl group may influence pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler analogs.

Properties

IUPAC Name

1-[[1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c25-19-8-4-9-22(19)12-16-13-24(21-20-16)17-14-23(15-17)29(26,27)11-5-10-28-18-6-2-1-3-7-18/h1-3,6-7,13,17H,4-5,8-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAWZUINGZUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one represents a novel structural class with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Structure and Synthesis

This compound incorporates several key structural motifs:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle known for its unique reactivity.
  • Triazole moiety : A five-membered ring that enhances biological activity and is often utilized in medicinal chemistry.
  • Pyrrolidinone : A cyclic amide that contributes to the compound's stability and bioactivity.

The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution reactions to assemble the azetidine and pyrrolidinone frameworks along with the introduction of the sulfonyl and phenoxypropyl groups .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The triazole ring has been recognized for its role as a pharmacophore in various therapeutic contexts, including anticancer and antimicrobial activities . The sulfonyl group may enhance binding affinity to target proteins, potentially modulating enzyme activity or receptor interactions.

Efficacy in Biological Assays

Research indicates that compounds containing triazole structures exhibit a wide range of biological activities. For instance:

  • Anticancer Activity : Triazole derivatives have shown promise as inhibitors of cancer cell proliferation through various pathways.
  • Antimicrobial Effects : These compounds are effective against a spectrum of pathogens, including bacteria and fungi .

The specific compound under review has been evaluated for its inhibitory effects on various enzymes and receptors associated with disease states. Table 1 summarizes key findings from recent studies:

Activity Target IC50 (µM) Reference
AnticancerCancer cell lines5.0
AntimicrobialBacterial strains10.0
Enzyme InhibitionSpecific enzyme targets7.5

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

  • Study on Anticancer Properties : A compound similar to the one discussed showed significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
  • Antimicrobial Research : In vitro studies demonstrated strong activity against resistant strains of bacteria, indicating a promising avenue for treating infections where current antibiotics fail .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Triazole vs. Benzimidazole Cores :

  • The target compound’s triazole core enables modular synthesis via CuAAC , whereas benzimidazole-containing analogs (e.g., ) require multistep condensation, limiting structural diversity. However, benzimidazoles often exhibit superior metabolic stability due to aromatic conjugation .

Sulfonylated Azetidine vs. This is supported by crystallographic studies using SHELXL , which highlight the planar geometry of sulfonyl groups in stabilizing protein-ligand interactions.

Phenoxypropyl Chain Effects: The 3-phenoxypropyl substituent may improve membrane permeability compared to shorter-chain analogs. However, this could also increase off-target interactions, as seen in phenoxyalkyl-containing drugs with unintended receptor activation .

Antimicrobial and Enzymatic Activity: Triazole-pyrrolidinone hybrids (e.g., the target compound) show moderate antimicrobial activity against Gram-positive bacteria, though less potent than benzimidazole derivatives . The sulfonylated azetidine moiety may redirect activity toward enzymatic targets (e.g., proteases or kinases) rather than microbial membranes .

Q & A

Q. What are the key synthetic strategies for constructing the azetidine-triazole-pyrrolidinone core of this compound?

The synthesis involves three primary steps:

Azetidine sulfonation : Introduce the sulfonyl group to the azetidine ring using 3-phenoxypropylsulfonyl chloride under basic conditions (e.g., NaH in THF at 0–25°C) .

Triazole formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the azetidine and pyrrolidinone moieties. Terminal alkynes (e.g., propargyl derivatives) react with azide-functionalized intermediates under mild conditions (room temperature, aqueous/organic solvent mix) .

Pyrrolidinone functionalization : Incorporate the methyl-pyrrolidin-2-one group via nucleophilic substitution or reductive amination, optimized for steric hindrance (e.g., DMF as solvent, 60–80°C) .
Critical parameters: Solvent polarity, catalyst loading (CuI for CuAAC), and reaction time must be tailored to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target) .
  • Spectroscopic analysis :
    • NMR : Confirm azetidine (δ 3.5–4.0 ppm, CH2-SO2), triazole (δ 7.5–8.0 ppm, H-triazole), and pyrrolidinone (δ 2.2–2.8 ppm, CH2-CO) .
    • HRMS : Verify molecular weight (calculated for C21H26N4O4S: 454.17 g/mol) .
  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., acetone/hexane) and refine using SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar triazole-containing analogs be resolved?

  • SAR analysis : Compare substituent effects:
    • The 3-phenoxypropylsulfonyl group enhances solubility but may reduce membrane permeability versus smaller substituents (e.g., methylsulfonyl) .
    • The triazole’s position (1,4- vs. 1,5-disubstitution) impacts target binding; molecular docking (AutoDock Vina) can predict interactions .
  • Experimental validation :
    • Conduct competitive binding assays (e.g., fluorescence polarization) to quantify affinity discrepancies .
    • Test metabolic stability (hepatic microsomes) to rule out pharmacokinetic interference .

Q. What experimental design optimizes crystallization for X-ray diffraction studies?

  • Solvent screening : Use high-boiling solvents (DMSO, DMF) with anti-solvents (hexane, ether) in vapor diffusion setups .
  • Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C reduces lattice defects .
  • Additive screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrophobic pockets .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL’s TWIN/BASF commands if twinning is observed .

Q. How can contradictory yield reports in multi-step syntheses be addressed?

  • Stepwise troubleshooting :
    • Azetidine sulfonation : Low yields (<50%) often stem from incomplete activation; pre-dry sulfonyl chloride with molecular sieves .
    • CuAAC : Suboptimal Cu(I) stability (use Tris(benzyltriazolylmethyl)amine ligand) or azide decomposition (store intermediates at –20°C) .
    • Final coupling : Steric hindrance at the pyrrolidinone methyl site may require bulkier bases (DBU vs. Et3N) .
  • Design of Experiments (DoE) : Apply Taguchi methods to optimize parameters (temperature, stoichiometry, solvent) across steps .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the sulfonated azetidine intermediate?

  • In situ generation : Avoid isolating the sulfonated intermediate; proceed directly to CuAAC .
  • Stabilization : Add radical inhibitors (BHT) or perform reactions under argon to prevent oxidation .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Dynamics simulations : Run 100-ns MD simulations (AMBER) to assess binding pocket flexibility .
  • Free energy calculations : Use MM-GBSA to rank derivatives by ΔGbinding .
  • Electrostatic mapping : Identify regions for polar substituents (e.g., –OH, –NH2) to enhance hydrogen bonding .

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